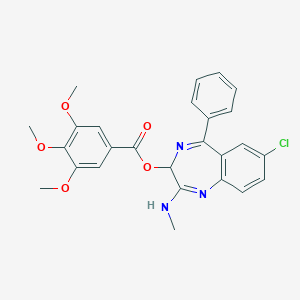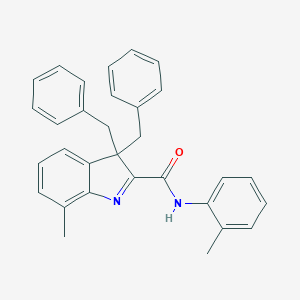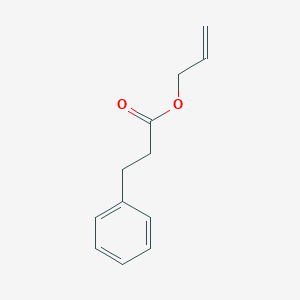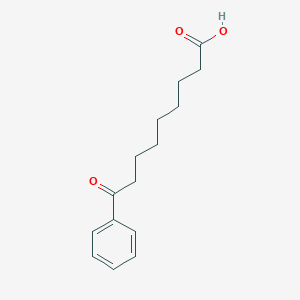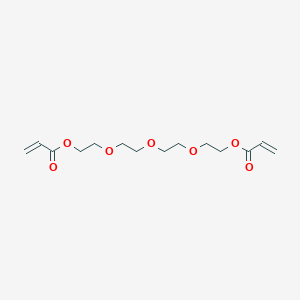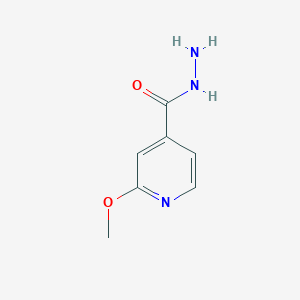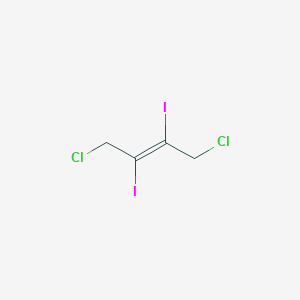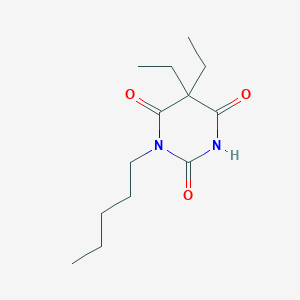
Barbituric acid, 5,5-diethyl-1-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5,5-diethyl-1-pentyl- is a chemical compound that belongs to the class of barbiturates. Barbiturates are a group of drugs that act as central nervous system depressants and are used for various medical purposes, such as anesthesia, sedation, and treatment of seizures. Barbituric acid, 5,5-diethyl-1-pentyl- has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
Barbituric acid, 5,5-diethyl-1-pentyl- acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to sedation and relaxation.
Biochemische Und Physiologische Effekte
Barbituric acid, 5,5-diethyl-1-pentyl- has been shown to have several biochemical and physiological effects on the body. It can cause drowsiness, sedation, and relaxation, and can also depress respiratory and cardiovascular function. It has been used as a sedative and hypnotic agent in medical settings, but its use has been limited due to its potential for addiction and overdose.
Vorteile Und Einschränkungen Für Laborexperimente
Barbituric acid, 5,5-diethyl-1-pentyl- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has sedative and hypnotic effects similar to other barbiturates, making it useful for studying the mechanisms of action of these drugs. However, its use in laboratory experiments is limited due to its potential for addiction and overdose.
Zukünftige Richtungen
There are several future directions for research on barbituric acid, 5,5-diethyl-1-pentyl-. One area of research could focus on its potential for use as a sedative and hypnotic agent in medical settings. Another area of research could focus on its potential for use in the treatment of seizures or other neurological disorders. Additionally, further studies could be conducted to better understand the mechanisms of action of barbiturates and their interactions with other drugs.
Synthesemethoden
Barbituric acid, 5,5-diethyl-1-pentyl- can be synthesized by reacting diethyl malonate with urea in the presence of a base. The resulting product is then treated with pentyl bromide to obtain the final product. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5,5-diethyl-1-pentyl- has been used in various scientific research studies, including studies on the central nervous system and drug interactions. It has been shown to have sedative and hypnotic effects similar to other barbiturates, making it useful for studying the mechanisms of action of these drugs.
Eigenschaften
CAS-Nummer |
15517-31-4 |
|---|---|
Produktname |
Barbituric acid, 5,5-diethyl-1-pentyl- |
Molekularformel |
C13H22N2O3 |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
5,5-diethyl-1-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H22N2O3/c1-4-7-8-9-15-11(17)13(5-2,6-3)10(16)14-12(15)18/h4-9H2,1-3H3,(H,14,16,18) |
InChI-Schlüssel |
ZFAYOFSMNONQIN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
Kanonische SMILES |
CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
Andere CAS-Nummern |
15517-31-4 |
Synonyme |
5,5-Diethyl-1-pentylbarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



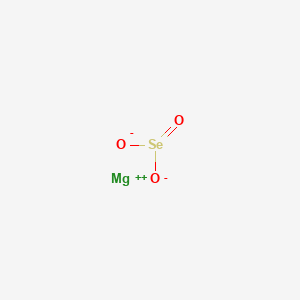
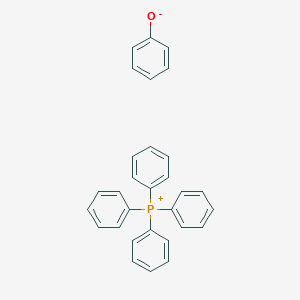
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
